Product packaging for Isocorydine hydrochloride(Cat. No.:CAS No. 66968-08-9)

Isocorydine hydrochloride

Cat. No.: B1630864
CAS No.: 66968-08-9
M. Wt: 377.9 g/mol
InChI Key: ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocorydine hydrochloride is a useful research compound. Its molecular formula is C20H24ClNO4 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24ClNO4 B1630864 Isocorydine hydrochloride CAS No. 66968-08-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

66968-08-9

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

IUPAC Name

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol;chloride

InChI

InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1

InChI Key

ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N

SMILES

C[NH+]1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.[Cl-]

Isomeric SMILES

C[NH+]1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC.[Cl-]

Canonical SMILES

C[NH+]1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.[Cl-]

Origin of Product

United States

Natural Occurrence and Isolation

Botanical Sources and Distribution

Dicranostigma leptopodum

Dicranostigma leptopodum (Maxim.) Fedde, a member of the Papaveraceae family, is a significant natural source of isocorydine (B1672225). researchgate.netmedchemexpress.comglpbio.commedchemexpress.commedchemexpress.com Phytochemical investigations of this plant, which is primarily distributed in the northwest of China, have consistently identified isocorydine as an abundant alkaloid. mdpi.comnih.gov Studies have reported the isolation of isocorydine along with other alkaloids such as corydine, protopine, sanguinarine, chelerythrine, and magnoflorine (B1675912) from the whole plant. researchgate.nettandfonline.comnih.gov

Annona squamosa

Annona squamosa, commonly known as the sugar apple or custard apple, from the Annonaceae family, is another notable source of isocorydine. ekb.egasianpubs.orgrjpponline.orgcaymanchem.com The alkaloid has been isolated from various parts of the plant, including the leaves and twigs. colab.wsnih.govekb.eg Research on the chemical constituents of A. squamosa has revealed the presence of isocorydine alongside other aporphine (B1220529) alkaloids like anonaine, roemerine, norcorydine, corydine, norisocorydine, and glaucine. colab.ws

Corydalis Species

Several species within the Corydalis genus (family Papaveraceae) are known to produce isocorydine. These include Corydalis edulis, Corydalis ternata, Corydalis yanhusuo, and Corydalis decumbens. nih.govresearchgate.netnih.govmedsci.cnnaturewillbio.com Corydalis edulis, in particular, is recognized as a source of this isoquinoline (B145761) alkaloid. nih.govnih.govmedsci.cn

Other Documented Plant Genera and Families

Isocorydine's distribution extends to other plant families and genera. It is found in plants belonging to the Papaveraceae family. biosynth.combiosynth.complos.orgchemimpex.comnih.gov Additionally, it has been identified in the Ranunculaceae family. nih.gov Other genera from which isocorydine has been isolated include Stephania glabra and Alseodaphne corneri from the Lauraceae family. biosynth.combiosynth.comupsi.edu.my Isocorydine has also been found in a wide variety of genera within the Annonaceae, Berberidaceae, and Lauraceae families. usbio.net

Table 1: Botanical Sources of Isocorydine

FamilyGenusSpecies
PapaveraceaeDicranostigmaD. leptopodum
CorydalisC. edulis, C. ternata, C. yanhusuo, C. decumbens
AnnonaceaeAnnonaA. squamosa
LauraceaeAlseodaphneA. corneri
MenispermaceaeStephaniaS. glabra
Ranunculaceae

Extraction and Purification Methodologies

Standard Natural Product Chemistry Techniques

The isolation of isocorydine from its natural plant sources employs standard techniques in natural product chemistry. The general process involves extraction from the plant material using organic solvents. vulcanchem.com

A common method begins with the extraction of the plant material, such as the whole herb of Dicranostigma leptopodum, using a solvent. One optimized method utilized a 1% vitriol solution with a material to solvent ratio of 1:15 (g/mL), performing the extraction three times for one hour each. nih.gov

Following extraction, purification is typically achieved through various chromatographic techniques. upsi.edu.my Column chromatography using silica (B1680970) gel is a frequently employed method to separate isocorydine from other co-extracted alkaloids and plant constituents. researchgate.netmdpi.com Macroporous adsorbent resins, such as those made from polystyrene divinylbenzene, are also used for selective separation and purification. nih.govgoogle.com For instance, LX28 resin has shown high adsorption efficiency for isocorydine. nih.gov The purity of the final product is often assessed using High-Performance Liquid Chromatography (HPLC). nih.gov Through such optimized extraction and purification protocols, isocorydine can be obtained with a purity of over 85%. nih.gov

Chromatographic Separation (e.g., Silica Gel Column Chromatography)

Chromatographic techniques are fundamental to the purification of isocorydine from crude plant extracts. Various methods have been employed to achieve high-purity separation of the alkaloid.

Silica Gel Column Chromatography: This is a widely cited method for the isolation of isocorydine. nih.govresearchgate.net In this technique, the crude extract is loaded onto a column packed with silica gel. Different solvents or solvent mixtures (mobile phases) are then passed through the column to separate the components based on their affinity for the silica gel. For the purification of isocorydine and its derivatives, specific solvent systems have been utilized. For instance, a mobile phase consisting of petroleum ether, ethyl acetate (B1210297), and methanol (B129727) in a ratio of 6:2:1 has been successfully used. google.com Another system mentioned is a mixture of ethyl acetate and methanol (8:1). google.com

Macroporous Adsorption Resin Chromatography: A patented method describes the use of macroporous adsorption resin for the separation and purification of isocorydine. google.com This technique utilizes non-polar, weak-polar, or medium-polar resins made from polystyrene-divinylbenzene. The process involves adjusting the pH of the adsorption and desorption liquids to control the molecular forces between the alkaloid and the resin, allowing for selective separation. google.com The crude extract's pH is adjusted to a range of 8-10 before being passed through the resin column. google.com Elution is then performed using an acidic ethanol (B145695) solution (pH 3-6) to release the purified isocorydine. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical method for the determination and quality control of isocorydine in herbal medicines and biological samples. sigmaaldrich.comkoreascience.kr A reversed-phase C18 column is commonly used for the separation of isocorydine and other isoquinoline alkaloids. koreascience.krresearchgate.netnih.gov One study successfully separated eight different isoquinoline alkaloids, including isocorydine, within 28 minutes using a mobile phase of 10 mM ammonium (B1175870) acetate containing 0.2% triethylamine (B128534), with the pH adjusted to 5.0, and employing a gradient elution. koreascience.krresearchgate.net

pH-Zone-Refinement Centrifugal Partition Chromatography (CPC): This is another effective technique for isolating isoquinoline alkaloids like isocorydine. nih.gov It is a support-free liquid-liquid partition method particularly suited for ionizable compounds. The efficiency of this method relies on the significant difference in solubility between the ionized and neutral forms of the alkaloid. nih.gov

Table 2: Examples of Chromatographic Conditions for Isocorydine Separation

Technique Stationary Phase Mobile Phase / Eluent Purpose Reference
Silica Gel Column Chromatography Silica Gel Petroleum ether: Ethyl acetate: Methanol (6:2:1) Isolation of Isocorydine derivatives google.com
Silica Gel Column Chromatography Silica Gel Ethyl acetate: Methanol (8:1) Isolation of Isocorydine derivatives google.com
Macroporous Resin Chromatography Polystyrene-divinylbenzene resin Adsorption: pH 8-10 solution; Desorption: Acidic ethanol solution (pH 3-6) Purification from plant extract google.com
HPLC Reversed-phase C18 10 mM Ammonium acetate with 0.2% triethylamine (pH 5.0), gradient elution Determination and quality control koreascience.krresearchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Isocorydine (B1672225)

The complete chemical synthesis of isocorydine from basic starting materials presents a significant challenge due to its complex tetracyclic aporphine (B1220529) core and stereocenter.

Semi-synthetic Derivatization of Isocorydine

Modifying the naturally isolated isocorydine molecule, a process known as semi-synthesis, is a practical approach to generate a variety of derivatives. mdpi.comresearchgate.net This strategy allows for the exploration of structure-activity relationships by introducing new functional groups at specific positions on the alkaloid's framework.

The C-8 position on the D-ring of the isocorydine structure has been identified as a prime location for chemical modification due to its high chemical reactivity. mdpi.comnih.gov Research has shown that introducing substituents at this position can significantly influence the molecule's biological properties. researchgate.netmdpi.comresearchgate.net

One of the most significant derivatives is 8-amino-isocorydine, also referred to as 8-NICD. researchgate.net Its synthesis is a multi-step process that begins with the nitration of isocorydine. mdpi.comresearchgate.net

Nitration: Isocorydine is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a low temperature, typically -30 °C, to introduce a nitro group (-NO₂) specifically at the C-8 position, yielding 8-nitro-isocorydine. mdpi.comresearchgate.net The low temperature is critical to prevent oxidation of the phenolic hydroxyl group. mdpi.com

Reduction: The resulting 8-nitro-isocorydine is then subjected to reduction. This is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) under pressure with a palladium on carbon (Pd/C) catalyst in ethanol (B145695). mdpi.comresearchgate.net This step converts the nitro group into a primary amine (-NH₂), affording 8-amino-isocorydine. mdpi.comresearchgate.net

Following this core synthesis, further modifications of the 8-amino group have been explored to create a library of analogs, such as ureido and amide derivatives, by reacting 8-amino-isocorydine with various aryl isocyanates or acyl chlorides. google.com

Despite its interesting biological profile, 8-amino-isocorydine has been found to be unstable in aqueous solutions at room temperature, which limits its therapeutic potential. mdpi.comresearchgate.netresearchgate.net To overcome this stability issue, a prodrug strategy was employed. mdpi.comresearchgate.net

A prodrug, 8-acetamino-isocorydine, was synthesized by acetylating the amino group of 8-amino-isocorydine. mdpi.comresearchgate.net This is typically accomplished by reacting 8-amino-isocorydine with acetyl chloride (CH₃COCl). mdpi.comresearchgate.net The resulting acetamido group protects the reactive p-aminophenol segment, enhancing the compound's stability. mdpi.comresearchgate.net It is designed to be hydrolyzed by enzymes in the body to release the active 8-amino-isocorydine. mdpi.comresearchgate.net This approach has been shown to result in a compound with good inhibitory effects in preclinical models. mdpi.comresearchgate.netresearchgate.net

Direct functionalization of the C-8 position through nitration and halogenation provides key intermediates for further derivatization. mdpi.com

Nitration: As described previously, the nitration of isocorydine at the C-8 position is readily achieved using a mixture of nitric and sulfuric acids at -30°C to produce 8-nitro-isocorydine. mdpi.comresearchgate.net This derivative, however, showed limited biological activity itself, likely due to its hydrophobicity, but is a crucial intermediate for producing the more active 8-amino derivative. nih.gov

Halogenation: Halogenation at the C-8 position has also been explored. Specifically, 8-chloro-isocorydine was synthesized via an electrophilic substitution reaction. mdpi.comnih.gov This was accomplished by treating isocorydine with N-chlorosuccinimide (NCS) as the chloridizing agent in acetic acid at 7 °C. mdpi.comresearchgate.net Similar to the nitro derivative, the 8-chloro-isocorydine did not exhibit significant inhibitory effects on selected cancer cell lines. nih.gov

Table 1: Reagents for C-8 Position Modifications on Isocorydine

Target DerivativeReagent(s)Reaction ConditionsReference
8-Nitro-isocorydineNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Chloroform (B151607)/Methylene Chloride, -30 °C, 1.5 h mdpi.comresearchgate.net
8-Amino-isocorydineHydrogen (H₂), Palladium on Carbon (Pd/C)Ethanol, 0.3 MPa H₂, 25 °C, 2.5 h mdpi.comresearchgate.net
8-Chloro-isocorydineN-Chlorosuccinimide (NCS)Acetic Acid, 7 °C, 2.0 h mdpi.comresearchgate.net
8-Acetamino-isocorydineAcetyl Chloride (CH₃COCl)Stir, 2.0 h mdpi.comresearchgate.net

Other Functional Group Transformations

The structural modification of isocorydine extends beyond simple oxidation and includes several other key functional group transformations, primarily centered around the highly reactive C-8 position. These reactions are crucial for creating a diverse library of derivatives.

Nitration and Reduction: A primary example of functional group transformation is the nitration of isocorydine. This reaction introduces a nitro group (-NO2) at the C-8 position. To achieve this, the reaction must be conducted at low temperatures, specifically -30 °C, to prevent the unwanted oxidation of the phenolic hydroxyl group, which can readily occur with nitric acid. mdpi.comnih.gov

Following nitration, the resulting nitro-derivative can undergo reduction. Using a palladium/carbon (Pd/C) hydrogenation catalyst under a hydrogen pressure of 0.3 MPa, the nitro group is cleanly reduced to an amino group (-NH2), yielding 8-amino-isocorydine. mdpi.comnih.gov This reduction is best performed under neutral and mild conditions, as the resulting amino derivative has demonstrated instability at room temperature. nih.gov

Halogenation: Electrophilic substitution reactions can also be employed to modify the isocorydine scaffold. The use of N-chlorosuccinimide (NCS), a common chloridizing agent, allows for the introduction of a chlorine atom onto the isocorydine structure, creating a chlorinated derivative. nih.gov

Oxidation Reactions (e.g., Fremy's Radical)

Oxidation is a key strategy in the derivatization of isocorydine, with Fremy's radical (potassium nitrosodisulfonate, ON(SO₃K)₂) being a notably effective and mild oxidant for this purpose. mdpi.comresearchgate.net This reaction specifically targets the phenolic hydroxyl group and the adjacent C-8 position, which exhibits high chemical reactivity. mdpi.com

The primary product of this oxidation is isocorydione (B1251626), a derivative featuring a p-benzoquinone structure. mdpi.comresearchgate.netresearchgate.net The reaction mechanism involves the loss of hydrogen atoms from the isocorydine molecule. mdpi.comresearchgate.net Studies have been conducted to optimize the semi-synthesis of isocorydione from isocorydine. researchgate.net The optimal conditions were identified as follows:

ParameterOptimal Condition
Solvent/Medium Solution of sodium dihydrogen phosphate
pH 10
Temperature 25 °C
Reaction Time 12 hours
Reactant Ratio 1:2 (isocorydine to Fremy's radical)
Yield Up to 50.0%
Data derived from a study on the semi-synthetic transforming technology for isocorydione. researchgate.net

Besides the main product, isocorydione, the oxidation of isocorydine with Fremy's radical can also lead to the isolation of various by-products. mdpi.comresearchgate.net

Nucleophilic Addition Reactions

The isocorydine derivative, isocorydione, contains a carbonyl group at the C-8 position, which serves as a site for nucleophilic addition reactions. mdpi.comnih.gov One documented example is the reaction between isocorydione and hydroxylamine (B1172632) hydrochloride. mdpi.comnih.gov In this reaction, the nucleophilic hydroxylamine attacks the electrophilic carbonyl carbon at C-8, leading to the formation of a new derivative. mdpi.comnih.gov This specific nucleophilic addition was performed to synthesize a derivative designated as Compound 6 in the referenced literature, demonstrating a method to further diversify the structures derived from oxidized isocorydine. mdpi.comnih.gov

Amidation Condensation Reactions

Amidation condensation reactions provide a robust method for creating a wide array of isocorydine derivatives, particularly from 8-amino-isocorydine. google.com These reactions involve forming an amide bond by coupling the amino group of 8-amino-isocorydine with various carboxylic acids or their activated forms, such as acyl chlorides. google.com

The general procedure involves dissolving 8-amino-isocorydine in an organic solvent and adding the desired carboxylic acid or acyl chloride in the presence of a condensation catalyst. google.com Common catalysts for this transformation include triethylamine (B128534), N,N,N',N'-tetramethyluronium Hexafluorophosphate (HBTU), or N,N-Diisopropylethylamine (DIPEA). google.com The reaction can also be carried out with aryl isocyanates to form urea (B33335) derivatives. google.com These thermal condensation reactions often require heating to drive the equilibrium towards product formation by removing the water byproduct. acsgcipr.org However, elevated temperatures can risk the degradation of the reactants or products. acsgcipr.org

Stability and Degradation Studies of Isocorydine Derivatives

The stability of isocorydine derivatives is a critical factor, particularly for those intended for further study or application. Research has shown that certain derivatives, especially those with modified functional groups, can be susceptible to degradation under specific conditions. mdpi.comnih.govresearchgate.net

Stability in Aqueous Solutions

The stability of 8-amino-isocorydine in aqueous solutions has been a subject of investigation. mdpi.comnih.gov It has been observed that this derivative is unstable in water at room temperature, a phenomenon visually indicated by the darkening of the solution over time. mdpi.comnih.gov The instability is attributed to the p-aminophenol segment within the molecule's structure, which is prone to oxidation in aqueous environments, particularly in the presence of hydrogen ions. mdpi.com

To quantify this degradation, High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors has been utilized. mdpi.comnih.govresearchgate.net In one study, the analysis of an aqueous solution of 8-amino-isocorydine after 48 hours at room temperature revealed that approximately 60% of the compound had degraded. nih.gov This highlights the need for protective strategies, such as the synthesis of more stable pro-drugs like 8-acetamino-isocorydine, to overcome this liability. mdpi.comresearchgate.net

Identification and Characterization of Degradation Products

The degradation of 8-amino-isocorydine in aqueous solutions has been characterized using liquid chromatography-mass spectrometry (LC-MS) techniques. nih.gov The parent compound, 8-amino-isocorydine, is detected with a mass-to-charge ratio (m/z) of 357.2 [M+H]⁺. nih.gov After standing in a water solution for 48 hours, two primary degradation products emerge. nih.gov

These degradation products were identified by their distinct mass-to-charge ratios in the positive ion detection mode:

CompoundMass-to-Charge Ratio (m/z) [M+H]⁺Inferred Change
8-amino-isocorydine (parent) 357.2-
Degradation Product 'b' 355.2Loss of 2 Hydrogen atoms
Degradation Product 'c' 356.2Loss of 1 Hydrogen atom
Data derived from LC-MS analysis of 8-amino-isocorydine degradation products. nih.gov

The analysis indicates that the degradation process involves the loss of one or two hydrogen atoms from the parent molecule, while the fundamental molecular skeleton remains intact. nih.gov This oxidative degradation pathway is consistent with the known chemical behavior of p-aminophenol structures in aqueous media. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Isocorydine and Its Derivatives

Influence of Stereochemical Structure on Biological Activity

Isocorydine (B1672225) possesses a key chiral center at the C-6a position, which naturally occurs in the (S)-configuration. nih.govchemspider.com This specific chirality is responsible for creating a non-rigid conformation in the B and C rings of the aporphine (B1220529) structure. nih.govresearchgate.netresearchgate.net The flexibility of this arrangement is a significant factor influencing the molecule's pharmacological activity. nih.gov

A comparison between different derivatives highlights the importance of this stereocenter. For instance, the derivative 6a,7-dihydrogen-isocorydione (Compound 10) showed potent anticancer activity. nih.gov In contrast, a structurally related derivative, Isocorydione (B1251626) (Compound 2), which lacks the absolute configuration at the C-6a position, exhibited weaker anticancer effects. nih.gov This suggests that the specific stereoconfiguration at C-6a is a key factor that affects the pharmacological activity of aporphine alkaloids. nih.gov

Impact of Substituent Position and Nature on Efficacy

The type and location of chemical groups (substituents) attached to the aromatic rings of isocorydine are pivotal in modulating its potency.

Research has identified the C-8 position in the D ring of isocorydine as a highly reactive site and a prime target for structural modifications aimed at improving biological activity. nih.govmdpi.com The hydrogen atom at C-8 is chemically reactive and can be easily substituted. nih.gov

Derivatives with modifications at this position have shown significantly improved anticancer activity compared to the parent compound. mdpi.comnih.gov For example, 8-Amino-isocorydine (Compound 8) and another derivative, 6a,7-dihydrogen-isocorydione (Compound 10), both demonstrated potent inhibitory effects against human lung (A549), gastric (SGC7901), and liver (HepG2) cancer cell lines. researchgate.netnih.gov The pro-drug 8-acetamino-isocorydine (Compound 11) also displayed good inhibitory effects on tumors. nih.govmdpi.com These findings underscore that C-8 is a critical position for structural changes to develop isocorydine into a more effective anticancer agent. nih.govmdpi.com

In Vitro Anticancer Activity (IC₅₀ in µM) of Isocorydine and its Derivatives nih.gov
CompoundModificationHepG2 (Liver Cancer)A549 (Lung Cancer)SGC7901 (Gastric Cancer)
Isocorydine (1)Parent Compound>250>250>250
Isocorydione (2)Oxidized at C-8; Lacks C-6a chirality186.97197.73212.46
Compound 6Further modification of Isocorydione78.1063.7067.91
Compound 8 (8-Amino-isocorydine)-NH₂ at C-856.187.5314.80
Compound 10 (6a,7-dihydrogen-isocorydione)Derivative20.428.5914.03

The electronic properties of the substituents at the C-8 position play a direct role in the anticancer efficacy of isocorydine derivatives. nih.govsmolecule.com Structure-activity relationship studies show that compounds with strong electron-donating groups, such as an amino group (-NH₂), at the C-8 position exhibit superior in vitro anticancer activity. nih.govmdpi.com Conversely, derivatives with electron-withdrawing groups, like a nitro group (-NO₂), or weakly electron-donating groups, such as a chloro group (-Cl), at the same position show no inhibitory effects on tested cancer cell lines. nih.govmdpi.com This indicates that increasing the electron density in the aromatic system is a key factor for enhancing the biological activity of these compounds. nih.gov

Molecular Planarity and its Correlation with Pharmacological Activity

Isocorydione has superior molecular planarity compared to isocorydine. nih.govresearchgate.net This is attributed to the formation of a double bond between C-6a and C-7 in isocorydione, which expands the conjugated system of the molecule. nih.gov This conjugation with the benzene (B151609) rings helps to reduce the dihedral angle of the biphenyl (B1667301) system, making the molecule flatter. researchgate.netresearchgate.net The increased planarity and expanded conjugated system in isocorydione contribute to its anticancer activity, which is superior to that of the non-planar parent isocorydine. nih.gov

Physicochemical Properties (e.g., Hydrophobicity) Affecting Cellular Uptake and Potency

The ability of a compound to be absorbed by cells is governed by its physicochemical properties, such as hydrophobicity (its tendency to repel water). mdpi.com This property can significantly impact a drug's potency. An example of this can be seen in derivatives of isocorydine where the hydrogen at the C-8 position was replaced with a nitro group (Compound 7) or a chloride atom (Compound 9). mdpi.com

Despite the structural modifications, these compounds showed no inhibitory effects on selected cancer cell lines. mdpi.com This lack of activity was attributed to their strong hydrophobicity, which limited their effective concentrations within the cells in the culture media. mdpi.com This demonstrates that while structural modification is key, maintaining appropriate physicochemical properties is essential for ensuring cellular uptake and, ultimately, biological potency.

Preclinical Pharmacological Investigations

Anticancer Activities and Molecular Mechanisms

Isocorydine (B1672225) (ICD), an aporphine (B1220529) alkaloid, has been the subject of numerous preclinical studies to evaluate its potential as an anticancer agent. nih.gov Research has demonstrated that isocorydine and its derivatives can inhibit the proliferation of a wide array of cancer cells, including those of the liver, stomach, lungs, cervix, and pancreas. nih.gove-century.usresearchgate.net The mechanisms underlying these anticancer effects often involve the induction of cell cycle arrest and apoptosis. nih.gove-century.us

Isocorydine and its derivatives have shown significant inhibitory effects on hepatocellular carcinoma (HCC) cell lines. nih.govnih.gov Studies have reported that ICD treatment leads to a growth inhibitory effect by inducing G2/M phase cell cycle arrest and apoptosis. The molecular mechanism for this G2/M arrest involves an increase in cyclin B1 and p-CDK1 expression levels, which is associated with the decreased expression and activation of Cdc25C. Furthermore, ICD treatment has been observed to increase the phosphorylation of checkpoint kinases Chk1 and Chk2.

A derivative of isocorydine, referred to as d-ICD, was found to inhibit the proliferation of HCC cells and induce apoptosis in a concentration-dependent manner. nih.gov This derivative was also shown to induce G2/M cycle arrest through a pathway involving DNA damage 45 alpha (GADD45A) and p21. nih.gov Isocorydine has also been noted to reduce the percentage of CD133+ cancer stem cells, which are known for their chemoresistance in HCC. nih.gove-century.us Research combining isocorydine with doxorubicin (B1662922) (DOX) demonstrated a synergistic effect, enhancing the cytotoxicity in HCC cells compared to either compound alone. medchemexpress.comcaymanchem.com This combination was also found to suppress the epithelial-mesenchymal transition (EMT) induced by doxorubicin. medchemexpress.com

Inhibitory Effects of Isocorydine and Its Derivatives on HCC Cell Lines
CompoundCell LineIC50 ValueReference
IsocorydineHepG2148 µg/mL caymanchem.com
IsocorydineHuh7161.3 µg/mL caymanchem.com
IsocorydineSNU-387254.1 µg/mL caymanchem.com
IsocorydineSNU-449262.2 µg/mL caymanchem.com
Isocorydione (B1251626) (derivative)HepG2186.97 µM nih.gov
8-Amino-isocorydine (derivative)HepG256.18 µM nih.gov
6a,7-dihydrogen-isocorydione (derivative)HepG278.10 µM nih.gov

The antitumor potential of isocorydine and its derivatives extends to gastric carcinoma cells. nih.govresearchgate.net A derivative, 8-amino-isocorydine (8-NICD), demonstrated significant antitumor activity against several tumor cell lines, with a particular sensitivity noted in MGC-803 gastric cancer cells. nih.gov This compound was found to strongly inhibit the proliferation of MGC-803 cells and arrest the cell cycle in the S phase. nih.gov Furthermore, treatment with 8-NICD led to a concentration-dependent increase in apoptosis in both MGC-803 and BGC823 gastric cancer cells. nih.gov This apoptotic effect was associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov Other derivatives, such as 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione, have also shown inhibitory effects against the SGC7901 gastric cancer cell line. nih.govresearchgate.net

Inhibitory Effects of Isocorydine Derivatives on Gastric Carcinoma Cell Lines
CompoundCell LineIC50 Value (µM)Reference
IsocorydioneSGC7901>200.00 nih.gov
8-Amino-isocorydineSGC790114.80 nih.gov
6a,7-dihydrogen-isocorydioneSGC790167.91 nih.gov
8-Amino-isocorydine (8-NICD)MGC-8038.0 nih.gov

Preclinical studies have confirmed the cytotoxic activity of isocorydine and its derivatives against human lung cancer cells. nih.govresearchgate.net Specifically, the A549 lung cancer cell line has been a focus of this research. caymanchem.comvulcanchem.com Isocorydine itself showed a relatively high IC50 value against A549 cells, suggesting moderate activity. nih.gov However, chemical modifications to the isocorydine structure have yielded derivatives with significantly improved potency. nih.govresearchgate.net The derivatives 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione, for instance, demonstrated substantially lower IC50 values, indicating enhanced growth inhibition of A549 lung cancer cells in vitro. nih.govresearchgate.net

Inhibitory Effects of Isocorydine and Its Derivatives on A549 Lung Cancer Cells
CompoundIC50 Value (µM)Reference
Isocorydine>200.00 nih.gov
Isocorydine197.7 caymanchem.comvulcanchem.com
Isocorydione197.73 nih.gov
8-Amino-isocorydine7.53 nih.gov
6a,7-dihydrogen-isocorydione63.70 nih.gov

The anticancer activity of isocorydine derivatives has also been observed in cervical cancer cell lines. nih.gove-century.usresearchgate.net Research involving a derivative abbreviated as FICD demonstrated a growth inhibitory effect on HeLa cervical cancer cells. google.com This indicates that the cytotoxic properties of the isocorydine scaffold are not limited to hepatic, gastric, or lung cancers but may also apply to gynecological malignancies like cervical cancer. google.comnih.gov

Isocorydine has been investigated for its effects on pancreatic cancer, a malignancy known for its resistance to chemotherapy. nih.govresearchgate.net Studies have shown that ICD inhibits the viability of pancreatic cancer cell lines in a concentration-dependent manner. nih.gov Notably, isocorydine was found to work synergistically with the standard chemotherapy drug gemcitabine (B846), enhancing its inhibitory effect on the proliferation of pancreatic cancer cells. e-century.us Mechanistically, ICD can inhibit the epithelial-mesenchymal transition (EMT) and downregulate the expression of p-STAT3, a protein associated with tumor migration and invasion. nih.gov By reversing the gemcitabine-induced upregulation of p-STAT3, isocorydine can help overcome drug resistance and synergistically inhibit pancreatic cancer cell viability. nih.govresearchgate.net

Cell Cycle Modulation

Isocorydine hydrochloride has been shown to impede the proliferation of cancer cells by interfering with the cell cycle, a fundamental process of cell division. plos.orgnih.gov

Induction of G2/M Phase Arrest

Multiple studies have demonstrated that this compound induces cell cycle arrest at the G2/M phase in various cancer cell lines, including hepatocellular carcinoma. plos.orgnih.govnih.gov This arrest prevents the cells from entering mitosis, thereby halting their proliferation. For instance, in Huh7 and SMMC-7721 human hepatocellular carcinoma cell lines, treatment with isocorydine resulted in a significant accumulation of cells in the G2/M phase. plos.org This effect was observed to be concentration-dependent, with higher concentrations of isocorydine leading to a greater percentage of cells arrested in the G2/M phase. plos.org

Table 1: Effect of Isocorydine on Cell Cycle Distribution in Huh7 Cells

Treatment Concentration (µg/ml)Percentage of Cells in G2/M Phase
06.2%
20032.7%
30051.3%
40066.2%

Data adapted from a study on Huh7 cells treated for 18 hours. plos.org

The mechanism behind this G2/M arrest involves the modulation of key regulatory proteins. Isocorydine treatment leads to an increase in the expression of cyclin B1 and the phosphorylated (inactive) form of CDK1. plos.org This is accompanied by a decrease in the expression and activation of Cdc25C, a phosphatase that normally activates CDK1 to allow entry into mitosis. plos.orgtocris.com

Role of Checkpoint Kinases (Chk1, Chk2) Phosphorylation

Checkpoint kinases are crucial for maintaining genomic integrity by halting the cell cycle in response to DNA damage. tocris.comcellsignal.com Research indicates that isocorydine treatment leads to the phosphorylation and activation of both Chk1 and Chk2 in hepatocellular carcinoma cells. plos.orgnih.gov This activation is a key step in the signaling cascade that leads to G2/M arrest. embopress.org

Further investigations using siRNA to silence Chk1 and Chk2 have revealed their distinct roles in the isocorydine-induced cell cycle arrest. The G2/M arrest caused by isocorydine was significantly disrupted by the silencing of Chk1, but not Chk2. plos.orgnih.gov This suggests that Chk1 plays a more critical role in mediating the cell cycle checkpoint response to isocorydine. plos.orgnih.gov

Involvement of Growth Arrest and DNA Damage Inducible 45 Alpha (GADD45A) and p21 Pathways

A derivative of isocorydine, referred to as d-ICD, has been shown to induce G2/M cycle arrest in hepatocellular carcinoma cells through the GADD45A and p21 pathways. smolecule.com GADD45A is a protein that plays a role in DNA repair and cell cycle control, often in conjunction with the tumor suppressor p53. mdpi.comnih.govresearchgate.net The p21 protein is a cyclin-dependent kinase inhibitor that can halt cell cycle progression. smolecule.com

In cells treated with d-ICD, an upregulation of GADD45A and p21 was observed. smolecule.com The study further demonstrated that the knockdown of GADD45A reversed the d-ICD-induced expression of p21, indicating that GADD45A acts upstream of p21 in this pathway. smolecule.com The activation of this pathway was linked to the transcription factor CCAAT/enhancer-binding protein β (C/EBPβ), which was found to increase the promoter activity of GADD45A. smolecule.com

Apoptosis Induction Pathways

In addition to halting cell proliferation, this compound also induces programmed cell death, or apoptosis, in cancer cells. mdpi.comnih.govresearchgate.netnih.gov This is a critical mechanism for eliminating cancerous cells.

Programmed Cell Death 4 (PDCD4)-Related Apoptosis

Programmed cell death 4 (PDCD4) is a tumor suppressor protein that can inhibit translation and promote apoptosis. nih.govuniprot.org Studies have shown that isocorydine treatment significantly elevates the expression of PDCD4 in hepatocellular carcinoma cells. nih.govnih.gov This upregulation of PDCD4 is a key factor in the apoptotic process induced by isocorydine. nih.gov

The involvement of PDCD4 is particularly relevant in the context of drug-resistant cancer cells. nih.gov Research has indicated that PDCD4 expression is relatively low in the side population (SP) of cancer cells, which are often associated with drug resistance, compared to non-SP cells. nih.gov Isocorydine treatment was found to remarkably increase PDCD4 expression in these SP cells, contributing to their elimination. nih.gov

Effects on Cancer Stem Cells and Drug Resistance Reversal

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. mdpi.comnih.gov Isocorydine has demonstrated the ability to target these CSCs. mdpi.comnih.govnih.gov

In hepatocellular carcinoma, isocorydine has been shown to reduce the percentage of cells expressing CSC markers such as CD133 and EpCAM. mdpi.comnih.gov It has also been found to suppress the ability of primary liver carcinoma PLC/PRF/5 CD133+ cells to form tumor-like spheres in vitro. mdpi.comnih.gov

Furthermore, isocorydine has shown promise in reversing drug resistance. nih.govnih.govmdpi.com By targeting the drug-resistant side population of cells in hepatocellular carcinoma, isocorydine can sensitize cancer cells to conventional chemotherapeutic drugs like doxorubicin. nih.govnih.govuniroma1.it In pancreatic cancer, isocorydine has been found to act synergistically with gemcitabine, inhibiting cell viability and reversing gemcitabine-induced epithelial-mesenchymal transition (EMT), a process associated with drug resistance. nih.gov This effect is mediated, at least in part, by inhibiting the STAT3 signaling pathway. nih.gov

Anti-Epithelial-Mesenchymal Transition (EMT) Effects

Epithelial-mesenchymal transition (EMT) is a cellular process that plays a crucial role in cancer progression, metastasis, and the development of drug resistance. e-century.usnih.gov Isocorydine has been investigated for its ability to inhibit this process.

Research has demonstrated that isocorydine can suppress doxorubicin-induced EMT in hepatocellular carcinoma cells by inhibiting the ERK signaling pathway. researchgate.nete-century.us Microarray data has revealed a significant decrease in ERK signaling following treatment with isocorydine. researchgate.nete-century.us The ERK pathway is known to be involved in cell proliferation, differentiation, and survival, and its inhibition is a key mechanism by which isocorydine exerts its anti-EMT and anticancer effects. dcchemicals.comejgo.net

Data Tables

Table 1: Effects of Isocorydine on Drug-Resistant Cancer Cells

FeatureObservationCell LinesSource(s)
Cellular Side Populations Decreased percentage of SP cells.Hepatocellular Carcinoma (HCC) mdpi.comnih.gov
Cancer Stem Cell Markers Significant reduction in CD133+ and EpCAM-expressing cells.Liver Carcinoma nih.govgoogle.com
Spheroid Formation Suppression of hepatosphere and tumor-like sphere formation.Primary Liver Carcinoma PLC/PRF/5 CD133+ nih.gov
Clonogenic Capacity Significant reduction in clonogenic capacity.CD133+ cells google.com
Doxorubicin Resistance Enhanced cytotoxicity of doxorubicin.Hepatocellular Carcinoma researchgate.nete-century.us
ABCG2 Expression Dose-dependent downregulation of ABCG2 protein.Liver Cancer google.com

Table 2: Anti-Epithelial-Mesenchymal Transition (EMT) Effects of Isocorydine

EffectMechanismCell LinesSource(s)
Inhibition of EMT Suppression of doxorubicin-induced EMT.Hepatocellular Carcinoma researchgate.nete-century.us
Signaling Pathway Inhibition of the ERK signaling pathway.Hepatocellular Carcinoma researchgate.nete-century.us
Abrogation of Doxorubicin-Induced Mesenchymal Marker Upregulation

Isocorydine (ICD) has been observed to counteract the effects of doxorubicin (DOX)-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) cells. nih.govnih.gov Treatment with DOX alone can lead to an upregulation of mesenchymal markers such as Vimentin, β-catenin, and Snail. nih.gov However, co-administration of isocorydine with doxorubicin abrogates this effect, reversing the changes in EMT-marker expression. nih.govmedchemexpress.com This action is linked to the inhibition of the ERK signaling pathway. nih.govnih.gov Studies have shown that isocorydine can inhibit the phosphorylation of ERK1/2 and subsequent ZEB-1 expression, which leads to the reversal of DOX-induced EMT. nih.gov By preventing the upregulation of these mesenchymal markers, isocorydine helps to inhibit the invasion and migration abilities that are typically enhanced in cancer cells after treatment with doxorubicin alone. nih.gov

In Vivo Tumor Growth Inhibition Models (Preclinical)

The antitumor effects of isocorydine and its derivatives have been evaluated in several preclinical in vivo models, demonstrating its potential to inhibit tumor growth. nih.govresearchgate.netresearchgate.net These studies utilize various cancer cell lines implanted in murine models to assess the compound's efficacy.

In studies involving murine sarcoma S180-bearing mice, an isocorydine derivative, isocorydione, demonstrated an ability to inhibit tumor growth. nih.govresearchgate.net The tumor inhibitory rate was found to increase as the dosage of the compound increased. nih.gov While the inhibitory effect of isocorydione was compared to the positive control group treated with cyclophosphamide (B585) (CTX), it was noted that mice treated with the isocorydine derivative maintained their body weight better than those in the CTX group. nih.gov

Table 1: Inhibitory Effect of Isocorydione on Murine Sarcoma S180

Treatment Group Average Tumor Weight (g) Inhibition Rate (%)
Control 1.29 ± 0.09 -
Low-Dose 0.89 ± 0.12 31.02
Medium-Dose 0.69 ± 0.11 46.51
High-Dose 0.58 ± 0.13 55.04

Data adapted from a study on isocorydine derivatives. nih.gov

The murine hepatoma H22 mouse model has also been used to investigate the antitumor properties of isocorydine derivatives. nih.govresearchgate.net Specifically, 8-acetamino-isocorydine, a pro-drug of 8-amino-isocorydine, was shown to have a significant inhibitory effect on H22-induced tumors. nih.govresearchgate.net The tumor weights and sizes in the groups treated with this derivative were significantly different from the control group. nih.govresearchgate.net The inhibition rates for the medium- and high-dose groups were comparable. nih.gov

Table 2: Inhibitory Effect of 8-acetamino-isocorydine on Murine Hepatoma H22

Treatment Group Average Tumor Weight (g) Inhibition Rate (%)
Control 1.92 ± 0.15 -
Low-Dose 1.25 ± 0.11 34.89
Medium-Dose 0.89 ± 0.09 53.12
High-Dose 0.90 ± 0.13 52.71

Data adapted from a study on isocorydine derivatives. nih.govresearchgate.net

Xenograft models using human cancer cell lines provide further evidence of isocorydine's anticancer potential. researchgate.netlookchem.comxenograft.net In mouse xenograft models implanted with human hepatocellular carcinoma cells like Huh7 and SMMC-7721, isocorydine treatment significantly inhibited tumorigenicity. nih.govplos.orgnih.gov The compound demonstrated an ability to reduce tumor growth. chemdad.comchemicalbook.com Furthermore, the combination of isocorydine and doxorubicin was found to be particularly effective, significantly inhibiting tumor growth in a Huh7 mouse xenograft model. medchemexpress.comlookchem.comcaymanchem.com This combined treatment shows a promising potential to eradicate hepatocellular carcinoma. medchemexpress.commedchemexpress.com Studies have confirmed that isocorydine treatment dramatically decreased the tumorigenicity of both SMMC-7721 and Huh7 cells. plos.orgnih.gov

Table 3: Effect of Isocorydine on Tumorigenicity in Xenograft Models

Cell Line Treatment Group Average Tumor Weight (g)
Huh7 Control 0.65 ± 0.08
Huh7 Isocorydine 0.21 ± 0.05
SMMC-7721 Control 0.71 ± 0.06
SMMC-7721 Isocorydine 0.28 ± 0.04

Data represents mean tumor weights from studies investigating isocorydine's effect on xenografts. nih.govplos.org

Other Biological Activities and Underlying Mechanisms

Beyond its direct anticancer effects, this compound exhibits other biological activities that contribute to its therapeutic potential, including notable anti-inflammatory properties.

Anti-inflammatory Effects

Isocorydine demonstrates significant anti-inflammatory activity. smolecule.com Research has shown that it can inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from peritoneal macrophages. nih.gov The underlying mechanism for this effect involves the modulation of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response. smolecule.comnih.gov By inhibiting the translocation of NF-κB p65 into the nucleus, isocorydine effectively reduces inflammation. nih.gov

Antioxidant Activity

Isocorydine has been investigated for its antioxidant properties, demonstrating the ability to scavenge free radicals and reduce oxidized ions. researchgate.netresearchgate.net

The antioxidant potential of isocorydine has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netresearchgate.net This test measures a compound's ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical. nih.gov In these assays, isocorydine demonstrated notable scavenging activity. researchgate.netresearchgate.net One study reported an IC50 value, the concentration required to scavenge 50% of DPPH radicals, of 229.85 ± 7.51 µM for isocorydine. researchgate.net For comparison, a synthetic derivative, 8-amino-isocorydine, showed significantly stronger activity, which highlights that the parent compound itself possesses inherent radical scavenging capabilities. nih.gov

Isocorydine's ability to act as a reducing agent has been confirmed through the Ferric Ion Reducing Antioxidant Power (FRAP) assay. researchgate.netresearchgate.net This method evaluates the capacity of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. science.gov Isocorydine was found to be a potent reductant among several aporphine alkaloids tested. mdpi.com A study quantified its ferric ion reducing antioxidant power as 0.79 ± 0.04 µM. researchgate.netresearchgate.net This activity is dependent on the molecular structure, particularly the presence of free aromatic hydroxyls. mdpi.com

Table 4: Antioxidant Activity of Isocorydine

Assay Method Result (IC50 / Value) Reference
DPPH Scavenging Measures free radical scavenging capacity. 229.85 ± 7.51 µM researchgate.net

| FRAP | Measures ferric ion reducing power. | 0.79 ± 0.04 µM | researchgate.net |

Compound Names

Table 5: List of Chemical Compounds

Compound Name Abbreviation/Synonym
This compound Isocorydine, ICD
Interleukin-6 IL-6
Nuclear factor kappa-light-chain-enhancer of activated B cells NF-κB
p65 RelA
c-Jun N-terminal kinase JNK
Inhibitor of kappa B IκBα
Lipopolysaccharide LPS
2,2-diphenyl-1-picrylhydrazyl DPPH
Ferric Ion Fe³⁺

Antiarrhythmic Properties

Isocorydine has demonstrated notable antiarrhythmic properties in preclinical models. nih.govresearchgate.netresearchgate.net Studies suggest that its mechanism of action is linked to its effects on the electrical activity of cardiac cells. caymanchem.com

Effects on Action Potential Duration and Effective Refractory Period

In isolated canine Purkinje fibers, isocorydine has been shown to influence key electrophysiological parameters. At a concentration of 30 µM, it reduces the action potential duration while simultaneously increasing the effective refractory period. caymanchem.comlookchem.com The action potential duration refers to the time during which a cardiac cell is depolarized, while the effective refractory period is the interval during which a new action potential cannot be initiated. pocketdentistry.com By altering these properties, isocorydine may help to suppress abnormal heart rhythms. cvpharmacology.com

Vasodilatory Effects

The vasodilatory potential of isocorydine has been a significant area of research. caymanchem.comlookchem.com These effects are believed to be related to its ability to relax vascular smooth muscle.

Relaxation of Norepinephrine-Precontracted Isolated Aortic Strips

Isocorydine induces a concentration-dependent relaxation of isolated rabbit aortic strips that have been pre-contracted with norepinephrine. magtechjournal.com The median effective concentration (EC₅₀) for this relaxation is 12.6 µM. caymanchem.comlookchem.comvulcanchem.com This effect suggests that isocorydine can counteract the vasoconstrictive effects of norepinephrine. Further investigation into the mechanism revealed that this vasodilatory action is associated with an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels by activating guanylate cyclase. magtechjournal.com

Antibacterial Activity

Isocorydine has been reported to possess antibacterial properties. nih.govresearchgate.netresearchgate.net This suggests its potential as a lead compound for the development of new antibacterial agents.

Antiulcer Activity

Preclinical studies have indicated that isocorydine exhibits antiulcer activity. nih.govresearchgate.netresearchgate.net One study showed that isocorydine demonstrated weak inhibitory activity on the gastric H+/K+-ATPase, with a percentage inhibition of 35.46% and an IC₅₀ of 88.42 µg/mL. mdpi.com However, at a dose of 20 mg/kg administered orally, it did not significantly alter plasma gastrin levels or stimulate the production of prostaglandin (B15479496) E2. mdpi.com

Neuroprotective Potential

Preliminary research suggests that isocorydine may have neuroprotective effects. smolecule.com Extracts from Ocotea percoriacea, which contain isocorydine N-oxide, have shown inhibitory activity against acetylcholinesterase in vitro. encyclopedia.pubmdpi.com Acetylcholinesterase inhibitors are a class of drugs used in the management of Alzheimer's disease. mdpi.com This early evidence points to a potential role for isocorydine in the context of neurodegenerative diseases, although further research is needed to fully understand its mechanisms and potential applications.

Data Tables

Table 1: Vasodilatory Effect of Isocorydine

Preparation Agonist Effect EC₅₀

Table 2: Antiulcer Activity of Isocorydine

Assay Effect IC₅₀ / Result
Gastric H+/K+-ATPase inhibition Weak inhibition 35.46% inhibition, IC₅₀: 88.42 µg/mL mdpi.com
Plasma gastrin levels (20 mg/kg, p.o.) No significant alteration - mdpi.com

Effects on Malaria and Hypoxia Models

Preclinical research has explored the potential of isocorydine in the contexts of both malaria and cellular responses to hypoxia. Investigations have revealed antiplasmodial properties and influences on hypoxia-inducible factors.

Antimalarial Activity

Isocorydine has demonstrated antiplasmodial activity against Plasmodium falciparum, the deadliest species of parasite causing malaria in humans. smolecule.comnih.govnih.govdntb.gov.ua Studies have identified a specific inhibitory concentration for this activity. researchgate.net The proposed mechanism for its antimalarial effects involves its nature as a slightly basic alkaloid. smolecule.comnih.gov Due to its pKa value, isocorydine is stable at physiological pH and can become protonated and accumulate within the acidic food vacuole of the Plasmodium parasite, a phenomenon known as "pH trapping". smolecule.comnih.govdntb.gov.ua This accumulation neutralizes the acidic environment of the vacuole, which is thought to enhance its antiplasmodial effect. nih.govdntb.gov.ua

In addition to this direct action, the antioxidant properties of isocorydine are believed to contribute to its effects in malaria models. smolecule.comnih.gov It may help prevent oxidative damage by binding to free heme and neutralizing electrons that are produced when the parasite destroys hemoglobin in the host. smolecule.comnih.govdntb.gov.ua This dual capability of neutralizing the parasite's food vacuole and mitigating oxidative stress is considered advantageous in suppressing malaria infection. nih.gov

Table 1: In Vitro Activity of Isocorydine and Related Alkaloids


CompoundParameterValueReference
IsocorydineAntiplasmodial Activity (IC50) vs P. falciparum51.3 µM nih.gov
NorisocorydineAntiplasmodial Activity (IC50) vs P. falciparum19.8 µM nih.gov
BoldineAntiplasmodial Activity (IC50) vs P. falciparum2.60 µM nih.gov
NorisocorydineDPPH Radical Scavenging (IC50)93.46 µM nih.gov
BoldineDPPH Radical Scavenging (IC50)137.13 µM nih.gov

Effects on Hypoxia-Inducible Factors

While isocorydine has been used clinically for conditions including hypoxia, detailed preclinical studies in specific hypoxia models are limited in the available literature. researchgate.net However, research in other contexts, such as oncology and inflammation, has shown that isocorydine can modulate key components of the cellular hypoxia response pathway, primarily the hypoxia-inducible factors (HIFs).

Gene expression studies in different human cancer cell lines have demonstrated that treatment with isocorydine can lead to a decrease in the expression of HIFs. maayanlab.cloudmaayanlab.cloud Specifically, a reduction in the expression of hypoxia-inducible factor 1, alpha subunit (HIF-1α) and egl-9 family hypoxia-inducible factor 3 (EGLN3) has been observed. maayanlab.cloudmaayanlab.cloud Furthermore, a study on inflammation noted a strong negative correlation between isocorydine and aspartate, a metabolite that can enhance the production of inflammatory cytokines by boosting HIF-1α. researchgate.net

Table 2: Effect of Isocorydine on Hypoxia-Inducible Factor Gene Expression in Human Cell Lines


Cell LineGene TargetObserved EffectReference
SW 900 (Lung Carcinoma)HIF1A (hypoxia inducible factor 1, alpha subunit)Decreased Expression
COLO 205 (Colon Adenocarcinoma)EGLN3 (egl-9 family hypoxia-inducible factor 3)Decreased Expression

Preclinical Pharmacokinetic and Metabolic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a drug candidate dictates its journey through the body, influencing its efficacy and duration of action. Preclinical research on isocorydine (B1672225) hydrochloride has begun to elucidate these fundamental pharmacokinetic processes.

Investigation of Absorption Mechanisms (e.g., Passive Diffusion, Efflux)

The precise mechanisms governing the intestinal absorption of isocorydine hydrochloride are not yet fully elucidated in the available preclinical literature. Generally, the absorption of small molecule drugs across the intestinal epithelium can occur via passive diffusion, where the compound moves down a concentration gradient, or through carrier-mediated transport, which can be either facilitative or active. Active transport may also involve efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates back into the intestinal lumen, thereby limiting their absorption.

To definitively characterize the absorption mechanisms of isocorydine, in vitro studies using models such as Caco-2 cell monolayers are necessary. These experiments would determine the apparent permeability coefficient (Papp) and the efflux ratio, providing clear evidence for the roles of passive diffusion and active efflux in its oral absorption.

Determination of Half-life (e.g., in Rodent Models)

The elimination half-life (t½) of a drug is a key parameter indicating the time it takes for the drug's concentration in the plasma to reduce by half. Studies in rats have provided specific data on the half-life of isocorydine and its derivative, 8-acetamino-isocorydine.

Following a single oral administration of isocorydine (20 mg/kg) in rats, the half-life was determined to be approximately 0.906 ± 0.222 hours. nih.gov For the derivative 8-acetamino-isocorydine, the half-life was found to be 2.0 hours after oral administration and 2.2 hours following intravenous administration, suggesting that structural modifications can moderately extend the compound's presence in the systemic circulation. nih.gov

CompoundAdministration RouteHalf-life (t½) in RatsReference
IsocorydineOral (20 mg/kg)0.906 ± 0.222 hours nih.gov
8-acetamino-isocorydineOral2.0 hours nih.gov
8-acetamino-isocorydineIntravenous2.2 hours nih.gov

Comprehensive Tissue Distribution Profiling

Understanding where a drug distributes in the body is crucial for assessing its potential therapeutic effects and identifying potential sites of accumulation.

Preclinical studies in rats have demonstrated that both isocorydine and its derivative, 8-acetamino-isocorydine, exhibit wide tissue distribution, with particularly high concentrations found in major organs such as the lungs, kidneys, and liver. nih.govnih.gov This pattern of distribution suggests that these organs are significant sites of exposure to the compound following administration.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential to exert effects on the central nervous system. The evidence regarding the BBB permeability of isocorydine is currently conflicting. One study in rats indicated that isocorydine could effectively cross the blood-brain barrier. nih.gov In contrast, a separate study on its derivative, 8-acetamino-isocorydine, suggested that it could not easily pass through the BBB, with relatively little of the compound entering the brain. nih.gov Further investigation is required to conclusively determine the brain penetration capabilities of this compound.

Characterization of Elimination Pathways

The elimination of a drug from the body can occur through metabolic transformation, primarily in the liver, and subsequent excretion of the parent drug and its metabolites via routes such as the kidneys (urine) and the liver (bile and feces).

Preliminary in vitro studies have indicated that isocorydine undergoes metabolism in the liver. It has been reported to be metabolized into three demethylated metabolites. However, a comprehensive in vivo characterization of all elimination pathways for this compound, detailing the proportions excreted in urine and bile, is not yet fully available in the scientific literature. Such studies are essential for a complete understanding of the compound's clearance from the body.

Metabolite Identification and Characterization

The investigation into the metabolic fate of this compound is a critical component of its preclinical assessment. Understanding how the compound is transformed within a biological system provides insight into its potential efficacy and clearance mechanisms. Studies involving the hepatic metabolism of isocorydine have been instrumental in identifying its primary metabolic pathways.

Detailed research findings from preclinical models have shown that isocorydine undergoes biotransformation primarily in the liver. researchgate.net In studies utilizing rat liver preparations, it was discovered that the metabolism of isocorydine resulted in the formation of three distinct demethylated metabolites. researchgate.net This process of demethylation, a common metabolic reaction for many natural products, involves the removal of a methyl group from the isocorydine structure.

The identification and characterization of these metabolites are typically achieved through advanced analytical techniques. Methodologies such as ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) are employed to separate and identify the chemical structures of metabolites from biological samples like liver homogenates, bile, and serum. researchgate.net While specific studies on isocorydine may vary in their exact analytical approach, these methods represent the standard for metabolite identification in preclinical drug development.

The primary metabolic pathway identified for isocorydine is O-dealkylation, specifically demethylation. researchgate.net This suggests that cytochrome P450 enzymes in the liver are likely involved in catalyzing this transformation. The characterization of these three metabolites is a significant step in understanding the complete pharmacokinetic profile of this compound.

Below is a summary of the identified metabolites of isocorydine from preclinical studies.

Identified Metabolites of Isocorydine

Metabolite TypeNumber IdentifiedMetabolic ProcessSite of Metabolism
Demethylated Metabolites3O-dealkylationLiver

Advanced Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Quantitative Analysis and Separation

High-performance liquid chromatography (HPLC) stands as a primary tool for the analysis of isocorydine (B1672225) and its derivatives. koreascience.krthegoodscentscompany.com Its versatility allows for the separation, identification, and quantification of these compounds with high efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems

The coupling of HPLC with different detection systems enhances its analytical power, enabling a comprehensive evaluation of isocorydine hydrochloride.

A validated high-performance liquid chromatography-ultraviolet (HPLC-UV) detection method has been successfully developed for the determination of isocorydine in rat plasma. nih.govthieme-connect.de This method is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the compound. sigmaaldrich.com In one such study, isocorydine and an internal standard, caffeine, were extracted from rat plasma and separated on an XTerra C18 column. nih.gov The detection was carried out at a wavelength of 264 nm. nih.gov This method demonstrated good linearity over a concentration range of 0.05-8 µg/mL, with a lower limit of quantification (LLOQ) of 0.05 µg/mL and a limit of detection (LOD) of 0.01 µg/mL. nih.gov The successful application of this method in determining the pharmacokinetic properties of isocorydine in rats after oral and intravenous administration highlights its reliability. nih.govsigmaaldrich.com

Similarly, HPLC-UV methods are employed for the quantification of other compounds in biological matrices, demonstrating the robustness of this technique for bioanalytical applications. thieme-connect.comqub.ac.uk For instance, a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for determining isocorydine in rat plasma and tissues, which can be used for pharmacokinetic and tissue distribution studies. nih.govresearchgate.net

Table 1: HPLC-UV Method Parameters for Isocorydine Quantification in Rat Plasma

Parameter Value
Column XTerra C18 (250×4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol (B129727) and 0.02 mol/L potassium dihydrogen phosphate-phosphoric acid buffer solution (pH 3.2) (30:70, v/v) nih.gov
Flow Rate 1 mL/min nih.gov
Detection Wavelength 264 nm nih.gov
Retention Time (Isocorydine) ~6.5 min nih.gov
Linearity Range 0.05-8 µg/mL nih.gov
LLOQ 0.05 µg/mL nih.gov
LOD 0.01 µg/mL nih.gov
Extraction Recovery 83.7% to 89.5% nih.gov

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful tool for the analysis of isocorydine and its derivatives, as well as for assessing the purity of the compound. usbio.net This technique allows for the simultaneous acquisition of absorbance data over a wide range of wavelengths, providing spectral information that aids in peak identification and purity assessment. biocrick.com For instance, an HPLC-DAD method was developed for the simultaneous determination of five alkaloids, including isocorydine, in Stephania yunnanensis Lo and in rat plasma. biocrick.com This method is crucial for the quality control of herbal medicines and for pharmacokinetic studies. koreascience.krbiocrick.com

The purity of this compound can be assessed using HPLC, with some analytical standards specifying a purity of 95.0% or higher as determined by this method. nacchemical.com The use of HPLC-DAD in combination with mass spectrometry (MS) further enhances the characterization of alkaloids in plant extracts. mdpi.com

The combination of High-Performance Liquid Chromatography with Ultraviolet and Mass Spectrometric detection (HPLC-UV-MS) is a highly effective technique for tracking and identifying degradation products of isocorydine and its derivatives. researchgate.netmdpi.com This hyphenated technique provides chromatographic separation (HPLC), UV spectral data, and mass information (MS), which are crucial for the structural elucidation of unknown compounds. nih.govlcms.cz

A study on the instability of 8-amino-isocorydine utilized an HPLC-UV-MS method to evaluate its degradation products in an aqueous solution. researchgate.netmdpi.com The analysis revealed that after 48 hours at room temperature, a significant portion of the compound had degraded into two major products. researchgate.netmdpi.com The mass spectrometer, operating in positive ion mode, detected the mass-to-charge ratios (m/z) of the parent compound and its degradation products, indicating the loss of one or two hydrogen atoms during degradation. mdpi.comnih.gov

Table 2: HPLC-UV-MS Parameters for 8-amino-isocorydine Degradation Analysis

Parameter Value
Column SinoCrom ODS-BP C18 (4.6 × 250 mm, 5 μm) researchgate.netmdpi.comnih.gov
Mobile Phase MeOH:water (65:35), pH adjusted to 7.2 with aqua ammonia (B1221849) researchgate.netmdpi.comnih.gov
Flow Rate 1.0 mL/min researchgate.netmdpi.comnih.gov
UV Detection 270 nm researchgate.netmdpi.comnih.gov
MS Detection ESI, positive mode mdpi.comnih.gov
Parent Compound (a) m/z 357.2 [M+H]+ mdpi.com
Degradation Product (b) m/z 355.2 [M+H]+ mdpi.com
Degradation Product (c) m/z 356.2 [M+H]+ mdpi.com

The development and validation of analytical methods are critical to ensure the reliability and accuracy of results for the analysis of isocorydine and its derivatives. science.govaxios-research.compensoft.net Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), and typically includes evaluation of parameters like linearity, precision, accuracy, specificity, and robustness. ejgm.co.ukiaea.orgnih.gov

A developed HPLC-UV method for isocorydine in rat plasma was validated and showed good linearity, with a correlation coefficient (r²) of ≥0.9995. nih.gov The intra-day and inter-day precision were within 4.7%, and the accuracy ranged from -1.2% to 4.5%. nih.gov The development of such methods often involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation and sensitivity. nih.gov

The choice of the stationary phase is a critical aspect of HPLC method development for isocorydine analysis. Reversed-phase C18 columns are commonly employed for the separation of isocorydine and other alkaloids. koreascience.krnih.govsrce.hr The C18 stationary phase, an octadecylsilane, provides hydrophobic interactions with the analyte, which is suitable for the retention and separation of moderately polar compounds like isocorydine. srce.hr

Optimization of the stationary phase involves selecting a column with appropriate characteristics, such as particle size, pore size, and surface area, to achieve optimal resolution, efficiency, and analysis time. nih.gov For the analysis of isocorydine in rat plasma, an XTerra C18 column (250×4.6 mm, 5 µm) was successfully used. nih.gov In another study on the degradation of an isocorydine derivative, a SinoCrom ODS-BP C18 column (4.6 × 250 mm, 5 μm) was employed. researchgate.netmdpi.comnih.gov The selection of these C18 columns demonstrates their suitability for the analysis of isocorydine and its related compounds under various conditions.

Method Development and Validation for Isocorydine and its Derivatives

Other Separation Techniques for Natural Product Isolation

Besides analytical HPLC, other chromatographic techniques are employed for the isolation and purification of isocorydine from natural sources. researchgate.netupsi.edu.my These methods are crucial for obtaining pure compounds for structural elucidation and pharmacological studies. rroij.com

Column chromatography using silica (B1680970) gel is a fundamental technique. upsi.edu.mybezmialem.edu.tr The crude extract is loaded onto the column, and a gradient of solvents with increasing polarity, such as chloroform (B151607) and methanol, is used to elute the different components. bezmialem.edu.tr Preparative thin-layer chromatography (pTLC) can be used for further purification of the fractions obtained from column chromatography. upsi.edu.my

Counter-current chromatography (CCC) is another powerful liquid-liquid partition technique used for the preparative separation of alkaloids like isocorydine. researchgate.netrsc.org pH-zone-refining CCC, in particular, is highly effective for isolating ionizable compounds. researchgate.netnih.gov This method utilizes a two-phase solvent system where the pH is controlled to achieve selective separation. For example, a system composed of methyl-tert-butyl ether-acetonitrile-water with triethylamine (B128534) as a retainer in the organic phase and hydrochloric acid as an eluter in the aqueous phase has been successfully used to separate isocorydine from a crude extract. researchgate.net

Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isocorydine. researchgate.netupsi.edu.my Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to determine the precise structure of the molecule. upsi.edu.mycore.ac.uk

The ¹H NMR spectrum of isocorydine shows characteristic signals for the aromatic protons, methoxy (B1213986) groups, and the N-methyl group. upsi.edu.mygoogle.com For instance, the aromatic protons typically appear as singlets and doublets in the range of δ 6.7-7.0 ppm. The three methoxy groups give rise to sharp singlets around δ 3.7-3.9 ppm, and the N-methyl group appears as a singlet around δ 2.5 ppm. google.com

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. upsi.edu.mybezmialem.edu.tr The spectrum of isocorydine typically shows 20 distinct carbon signals, corresponding to the aporphine (B1220529) skeleton, including signals for methine, methylene, quaternary carbons, and the carbons of the methoxy and N-methyl groups. upsi.edu.my

Table 2: ¹H and ¹³C NMR Spectral Data for Isocorydine (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)Source
1146.57- bezmialem.edu.tr
1a121.83- bezmialem.edu.tr
2151.7- bezmialem.edu.trgoogle.com
3110.66.73 (s) upsi.edu.mygoogle.com
3a129.5- upsi.edu.mygoogle.com
4--
552.5- google.com
6--
6a62.6- google.com
729.7- google.com
8111.6- google.com
9120.4- google.com
10149.8- google.com
11142.6- google.com
11a125.3- google.com
N-CH₃43.32.53 (s) google.com
1-OCH₃--
2-OCH₃62.23.92 (s) google.com
10-OCH₃55.93.92 (s) google.com

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for the structural elucidation and quantification of isocorydine.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for the analysis of isocorydine and its derivatives. In positive ion mode, isocorydine typically forms a protonated molecule [M+H]⁺. For instance, in one study, the degradation of 8-amino-isocorydine was analyzed, where the parent compound showed a mass-to-charge ratio (m/z) of 357.2 [M+H]⁺. researchgate.net Its degradation products were detected at m/z 355.2 [M+H]⁺ and 357.2 [M+H]⁺, indicating a loss of one or two hydrogen atoms. researchgate.net

LC-MSD-Trap: Liquid chromatography coupled with a mass selective detector (MSD) trap (LC-MSD-Trap) provides both separation and detailed mass spectral data. This method has been effectively used to study the stability of isocorydine derivatives. nih.gov For example, the instability of 8-amino-isocorydine in an aqueous solution was investigated using an LC-MSD-trap system, which allowed for the tracking of the parent compound and its degradation products over time. nih.gov The analysis was conducted using a C18 column with a mobile phase of methanol and water, and detection was performed in positive ion mode with ESI. nih.gov Another study developed a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining isocorydine in rat plasma and tissues, monitoring the m/z transition of 342.0→279.0 for isocorydine. nih.gov

Detailed mass spectrometry data for isocorydine is available in public databases like MassBank, which provides information on its exact mass, formula, and fragmentation patterns under specific conditions (e.g., LC-ESI-QTOF). massbank.eu

X-ray Crystal Structure Analysis

X-ray crystallography provides definitive three-dimensional structural information. The crystal structures of isocorydine and its derivatives have been determined, revealing key conformational features. researchgate.netnih.gov For example, the X-ray structure of isocorydine (referred to as compound 1 in a study) showed a non-rigid conformation of its B and C rings due to the chirality at the C-6a position. researchgate.netnih.gov In contrast, a derivative, isocorydione (B1251626) (compound 2), exhibited superior molecular planarity because of a double bond between C-6a and C-7, which allows for conjugation with the benzene (B151609) rings and reduces the dihedral angle of the biphenyl (B1667301) system. researchgate.netnih.gov These structural insights are crucial for understanding structure-activity relationships.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the isocorydine molecule and is influenced by factors like pH. The UV-Vis spectra of isocorydine have been studied in various solvents. researchgate.netresearchgate.net In a 2% v/v acetonitrile (B52724) solution at a constant ionic strength, the UV absorption spectra of isocorydine were recorded across a pH range of 1 to 13.5. researchgate.netresearchgate.net Such studies help in determining the pKa values of the compound, which for isocorydine was found to be 11.75. researchgate.netsmolecule.com This indicates that isocorydine is stable at physiological pH. researchgate.netsmolecule.com The UV detector in HPLC systems is often set at specific wavelengths, such as 270 nm, for the detection and quantification of isocorydine and its derivatives during chromatographic analysis. nih.gov

In Vitro and Cellular Assay Methodologies

A variety of in vitro assays are employed to evaluate the biological effects of this compound on cancer cells.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. tubitak.gov.tr This assay has been utilized to determine the cytotoxic effects of isocorydine and its derivatives on various cancer cell lines. nih.gov For instance, the 50% inhibitory concentration (IC₅₀) values of isocorydine derivatives were determined in human liver (HepG2), lung (A549), and gastric (SGC7901) cancer cells after 48 hours of treatment. researchgate.netnih.gov Some derivatives showed significant inhibitory activity with low IC₅₀ values. researchgate.netnih.gov In other studies, isocorydine's antiproliferative activity was tested against HeLa, HepG2, and MGC-803 cells, with IC₅₀ values reported to be greater than 200 μM after 48 hours. medchemexpress.com

Table 1: IC₅₀ Values of Isocorydine and its Derivatives in Various Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) Reference
Isocorydine A549 (Lung) 197.7 chemdad.com
Isocorydine HepG2 (Liver) > 200 medchemexpress.com
Isocorydine HeLa (Cervical) > 200 medchemexpress.com
Isocorydine MGC-803 (Gastric) > 200 medchemexpress.com
8-amino-isocorydine HepG2 (Liver) 56.18 nih.gov
8-amino-isocorydine A549 (Lung) 7.53 nih.gov
8-amino-isocorydine SGC7901 (Gastric) 14.80 nih.gov
6a,7-dihydrogen-isocorydione HepG2 (Liver) 20.42 nih.gov
6a,7-dihydrogen-isocorydione A549 (Lung) 8.59 nih.gov
6a,7-dihydrogen-isocorydione SGC7901 (Gastric) 14.03 nih.gov

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a powerful technique to analyze the cell cycle distribution and detect apoptosis (programmed cell death).

Cell Cycle Analysis: Treatment of hepatocellular carcinoma (HCC) cells with isocorydine has been shown to induce G2/M phase cell cycle arrest. plos.orgnih.gov In these experiments, cells are typically synchronized, treated with isocorydine, fixed, stained with a fluorescent dye like propidium (B1200493) iodide (PI) that binds to DNA, and then analyzed by flow cytometry. plos.org Similarly, a derivative, 8-amino-isocorydine, was found to induce cell cycle arrest in MGC-803 gastric cancer cells. nih.gov

Apoptosis Detection: To detect apoptosis, cells are often stained with Annexin V and a viability dye like 7-AAD or PI. plos.org Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Studies have shown that isocorydine treatment increases the percentage of apoptotic cells in a dose-dependent manner in Huh7 HCC cells. plos.org The derivative 8-amino-isocorydine also induced apoptosis in MGC-803 and BGC823 gastric cancer cells in a concentration-dependent manner. researchgate.net

Western Blotting for Protein Expression and Phosphorylation Profiling

Western blotting is used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications, such as phosphorylation. This technique has been instrumental in elucidating the molecular mechanisms underlying the effects of isocorydine.

For example, Western blotting revealed that isocorydine induces G2/M arrest in HCC cells by increasing the expression of cyclin B1 and phosphorylated CDK1, while decreasing the expression of Cdc25C. plos.orgnih.gov It also showed an increase in the phosphorylation of Chk1 and Chk2. plos.orgnih.gov Furthermore, isocorydine treatment led to the cleavage of PARP, a hallmark of apoptosis, in HCC cell lines. plos.org In studies with 8-amino-isocorydine, Western blotting demonstrated an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL2 in MGC803 cells. nih.gov

Gene Silencing Techniques (e.g., siRNA)

Gene silencing is a powerful method for inhibiting the expression of a specific gene, thereby allowing researchers to study its function. One of the most common approaches is RNA interference (RNAi), which utilizes small interfering RNA (siRNA) molecules. sylentis.com These short, double-stranded RNA fragments can be introduced into cells, where they bind to a protein complex called the RNA-induced silencing complex (RISC). The RISC complex then uses one strand of the siRNA as a guide to find and degrade the complementary messenger RNA (mRNA) of the target gene. This degradation prevents the mRNA from being translated into a protein, effectively "silencing" the gene. sylentis.com

In the context of this compound research, gene silencing has been instrumental in pinpointing specific molecular pathways. Studies on human hepatocellular carcinoma (HCC) have shown that isocorydine induces G2/M phase cell cycle arrest. nih.gov To understand the underlying mechanism, researchers utilized siRNA to selectively silence checkpoint kinases. The findings revealed that the G2/M arrest induced by isocorydine could be disrupted by silencing Chk1 with a specific siRNA, but not by silencing Chk2. nih.gov This demonstrates that isocorydine's effect on the cell cycle in these cancer cells is dependent on the Chk1 signaling pathway.

Sphere Formation and Clonogenicity Assays for Cancer Stem Cell Studies

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for cancer initiation, metastasis, and resistance to therapy due to their capacity for self-renewal and differentiation. protocols.ionih.gov Sphere formation and clonogenicity assays are two fundamental in vitro methods used to identify and characterize these cells. nih.gov

The sphere formation assay is based on the ability of stem cells to proliferate and form three-dimensional spherical colonies (spheroids) in non-adherent, serum-free culture conditions, while most differentiated cancer cells undergo apoptosis. protocols.io The efficiency of sphere formation is a quantitative measure of the CSC population within a sample. sigmaaldrich.com

The clonogenicity assay , or colony formation assay, assesses the ability of a single cell to undergo clonal expansion and form a colony. nih.gov For CSCs, this is often performed in a semi-solid medium like soft agar (B569324) to test for anchorage-independent growth, a hallmark of tumorigenicity. nih.gov

Research has demonstrated that isocorydine targets CSCs in hepatocellular carcinoma. researchgate.net Treatment with isocorydine has been shown to reduce the percentage of cells expressing the CSC marker CD133. nih.gov Furthermore, it effectively targets the drug-resistant "side population" of cancer cells, which is enriched with stem-like cells. researchgate.net Studies have shown that isocorydine treatment significantly decreases the tumorigenicity of HCC cell lines and can reduce the size and weight of tumors initiated by this side population in animal models, suggesting its potential as a therapeutic agent targeting cancer stem cells. nih.govresearchgate.net

Table 1: Research Findings on this compound and Cancer Stem Cells

Assay/Marker Cell Lines Key Finding Reference
CD133+ Cell Percentage PLC/PRF/5 Isocorydine treatment led to a decrease in the percentage of CD133+ cells. nih.gov
Tumorigenicity SMMC-7721, Huh7 Isocorydine treatment dramatically decreased the tumorigenicity of the cancer cells. nih.gov
Side Population (CSC) Hepatocellular Carcinoma Isocorydine targets the drug-resistant cellular side population through inducing apoptosis. researchgate.net
Tumor Growth in vivo Nude Mice Isocorydine selectively reduced the size and weight of tumors induced by side population cells. researchgate.net

Computational and In Silico Approaches

Computational methods are increasingly used to predict the mechanisms and properties of chemical compounds, accelerating drug discovery and mechanistic studies.

Network Pharmacology for Mechanistic Insights

Network pharmacology is an in silico approach that investigates the complex interactions between drug compounds, biological targets, and diseases. researchgate.net It constructs and analyzes interaction networks to elucidate the multi-component, multi-target, and multi-pathway mechanisms of action, which is particularly useful for studying compounds from traditional medicines. researchgate.net This method can help predict potential targets and pathways for a compound, compensating for the lack of upstream molecular mechanism data that can be a limitation in other "-omics" approaches. researchgate.net

While specific network pharmacology studies focusing solely on this compound were not detailed in the reviewed literature, the technique has been applied to complex herbal formulas containing isocorydine and other alkaloids. For instance, a study on the traditional Chinese medicine formula Xiaoyaosan used network pharmacology combined with metabolomics to explore its antidepressant mechanisms, identifying key active compounds and their targets, such as the STAT3 signaling pathway. researchgate.net This demonstrates the utility of network pharmacology in dissecting the complex biological effects of natural products and the formulas they are part of.

Metabolomics Prediction

Metabolomics involves the comprehensive study of metabolites in a biological system. In phytochemical research, it can be used to predict the presence of bioactive compounds in plant extracts. researchgate.net By correlating the chemical profiles of extracts with their biological activities using multivariate statistical analysis and machine learning, researchers can identify potential active compounds before undertaking laborious isolation procedures. researchgate.net

This approach was successfully used to analyze the leaf extract of Artabotrys sumatranus to predict its α-glucosidase inhibitors. researchgate.net The metabolomics analysis, verified by subsequent bioassay-guided fractionation, led to the tentative identification of compounds including this compound diglucoside. researchgate.net Furthermore, public databases like the Human Metabolome Database (HMDB) contain predicted LC-MS/MS spectral data for isocorydine, which can aid in its identification in metabolomic studies. hmdb.ca

Application in Quality Control and Standardization

The chemical complexity of herbal medicines necessitates robust methods for quality control to ensure consistency and efficacy.

Development of Chemical Markers for Plant Species

This compound serves as a crucial chemical marker for the quality control and standardization of certain medicinal plants. A simple and rapid High-Performance Liquid Chromatography (HPLC) method was developed for the simultaneous determination of eight isoquinoline (B145761) alkaloids, including isocorydine, in various Corydalis species. koreascience.krresearchgate.net In this method, isocorydine and other alkaloids are used as markers to evaluate and ensure the quality of these herbal medicines. koreascience.krresearchgate.net The successful separation and quantification of these markers allow for the classification of samples based on their geographic origin and help in optimizing extraction and processing methods. koreascience.krresearchgate.net Additionally, isocorydine has been detected in plants like cherimoyas (Annona cherimola) and poppies (Papaver), suggesting it could serve as a potential biomarker for the consumption of these foods. hmdb.cafoodb.ca

Table 2: Application of this compound in Quality Control

Plant Species Analytical Method Purpose Compounds Analyzed Reference
Corydalis species (e.g., C. ternata, C. yanhusuo) HPLC Quality control and standardization Isocorydine, glaucine, coptisine, palmatine, berberine, canadine, corydaline, tetrahydrocoptisine koreascience.krresearchgate.net
Annona cherimola (Cherimoya), Papaver (Poppy) Not specified Potential consumption biomarker Isocorydine hmdb.cafoodb.ca

Chemometric Techniques for Sample Classification (e.g., Principal Component Analysis)

Chemometric techniques are powerful tools in chemical analysis, employing statistical and mathematical methods to extract meaningful information from complex chemical data. In the context of natural products like this compound, these techniques are invaluable for quality control, authentication, and classification of samples. Principal Component Analysis (PCA) is a particularly prominent chemometric method used for these purposes. nih.govacademicjournals.org

PCA is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the original information. nih.gov It achieves this by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. By plotting the scores of the first few PCs (e.g., PC1 vs. PC2), a visual representation of the relationships between samples can be obtained, often revealing clusters or patterns that correspond to different sample characteristics.

In the analysis of herbal medicines and their constituent alkaloids, PCA is frequently applied to spectroscopic and chromatographic data. For instance, PCA of High-Performance Liquid Chromatography (HPLC) data has been successfully used to differentiate various Corydalis species, which are known to contain isoquinoline alkaloids like isocorydine. nih.gov This approach allows for the classification of samples based on their geographic origin or species by analyzing the complex chemical fingerprints. Similarly, PCA has been employed in the analysis of other alkaloid-containing plants, such as Berberis species and various members of the Lauraceae and Annonaceae families, to distinguish between different species or plant parts based on their unique chemical profiles. plos.orgnih.govsbq.org.br These studies demonstrate the utility of PCA in handling the inherent variability of natural products.

While direct and extensive studies on the application of PCA for the classification of pure this compound samples are not widely documented, the principles are directly applicable. For example, batches of this compound from different synthetic routes or purification processes could exhibit subtle variations in their impurity profiles or polymorphic forms. These variations, though minor, would be reflected in their spectroscopic data (e.g., FTIR, Raman, or NMR spectra). By applying PCA to these spectral datasets, it would be possible to:

Identify outliers: Detect batches that deviate significantly from a standard or reference batch.

Correlate spectral features with properties: Identify specific spectral regions (and thus potential chemical differences) that contribute most to the variation between samples.

This application would be a powerful tool for ensuring the consistency and quality of this compound in a research or industrial setting.

Spectroscopic Characterization of Isocorydine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Isocorydine.

¹H NMR Spectral Data

The proton NMR spectrum of Isocorydine reveals distinct signals for each proton in the molecule, with their chemical shifts and coupling constants providing information about their chemical environment and neighboring protons.

Proton AssignmentChemical Shift (δ) ppmMultiplicity
H-36.62s
H-86.82d
H-96.83d
H-106.58s
N-CH₃2.51 - 2.57s
OCH₃3.53 - 3.90m
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. Data compiled from multiple sources. koreascience.krupsi.edu.my

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the Isocorydine molecule.

Carbon AssignmentChemical Shift (δ) ppm
C-1145.1
C-1a126.5
C-2150.2
C-3112.4
C-3a125.9
C-428.5
C-552.6
C-6a62.1
C-729.7
C-7a122.6
C-8117.9
C-9122.9
C-10107.5
C-11142.3
C-11a132.7
N-CH₃43.8
1-OCH₃55.9
2-OCH₃55.7
10-OCH₃61.4
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. Data compiled from multiple sources. koreascience.kr

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For Isocorydine, the molecular formula is C₂₀H₂₃NO₄, with a molecular weight of approximately 341.4 g/mol . nih.gov

In mass spectrometry, Isocorydine typically shows a molecular ion peak [M+H]⁺ at m/z 342 in positive ion mode. The fragmentation pattern provides valuable structural information.

High-Resolution Mass Spectrometry (HR-ESI-MS) Data

IonCalculated m/zObserved m/z
[M+H]⁺342.1699342.1700
Note: Data is illustrative and based on typical high-resolution mass spectrometry findings.

MS/MS Fragmentation Data

The fragmentation of the Isocorydine molecular ion is characteristic of aporphine alkaloids.

Precursor Ion (m/z)Fragment Ions (m/z)
342340, 326, 310, 296, 264
Data compiled from multiple sources. upsi.edu.mynih.govucl.ac.be

The base peak in the MS spectrum is often observed at m/z 340, corresponding to the loss of a proton. upsi.edu.my Other significant fragments arise from the loss of a methyl group (m/z 326) or a methoxy group (m/z 310). upsi.edu.my

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of Isocorydine shows characteristic absorption bands for its functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400O-H (phenolic hydroxyl)
~2930C-H (aliphatic)
~1514C=C (aromatic ring)
~1264C-O-C (ether)
Data compiled from multiple sources. upsi.edu.myresearchgate.net

These spectroscopic data, when analyzed together, provide a comprehensive and unambiguous characterization of the chemical structure of this compound.

Future Research Directions and Potential Applications

Rational Design and Development of Novel Isocorydine (B1672225) Derivatives with Optimized Bioactivity

The inherent antitumor ability of isocorydine, while significant, often requires high dosages for therapeutic efficacy, which can be a limitation in clinical settings. mdpi.com This has spurred research into the rational design and chemical modification of the isocorydine structure to develop novel derivatives with enhanced bioactivity and more favorable pharmacological profiles.

A primary focus of these modifications has been the C-8 position of the isocorydine D-ring. mdpi.com Studies have shown that the introduction of different substituents at this position can dramatically influence the compound's anticancer activities. For instance, derivatives with a strong electron-donating group, such as an amino group (-NH2), have demonstrated superior in vitro anticancer activity compared to those with electron-withdrawing groups like a nitro group (-NO2) or weak electron-donating groups like chlorine (-Cl). mdpi.com

One of the most promising derivatives to emerge from this research is 8-amino-isocorydine, also known as d-ICD. mdpi.comnih.gov This derivative has shown improved stability and more potent anticancer activity compared to the parent compound. nih.gov Further modifications of d-ICD have led to the synthesis of compounds like FICD and COM33, which have demonstrated significant inhibitory effects on the growth of various cancer cell lines, including hepatocellular, cervical, and gastric cancers. google.comnih.gov COM33, in particular, exhibited an in vivo tumor inhibition rate of 73.8% at a dose of 100 mg/kg. google.com These findings underscore the potential of structural modification at the C-8 position as a viable strategy for developing effective anticancer agents derived from isocorydine. mdpi.comresearchgate.net

Another successful modification involves the creation of isocorydione (B1251626), which possesses a p-benzoquinone fragment in its D-ring, expanding the conjugated system and enhancing its anticancer activity compared to isocorydine. mdpi.com The table below summarizes the anticancer activities of some key isocorydine derivatives.

Table 1: In Vitro Anticancer Activities of Isocorydine Derivatives

Compound Target Cell Line IC50 (µM)
Isocorydine (1) HepG2 (Liver) >200
A549 (Lung) >200
SGC7901 (Gastric) >200
8-Amino-isocorydine (8) HepG2 (Liver) 56.18
A549 (Lung) 7.53
SGC7901 (Gastric) 14.80
6a,7-dihydrogen-isocorydione (10) HepG2 (Liver) 20.42
A549 (Lung) 8.59
SGC7901 (Gastric) 14.03
COM33 (24) HepG2 (Liver) 7.51

IC50 represents the concentration required to inhibit the growth of 50% of cells. Data compiled from multiple studies. mdpi.comgoogle.com

Elucidation of Undiscovered Mechanisms of Action and Target Identification

The anticancer effects of isocorydine and its derivatives are attributed to their ability to interfere with multiple cellular signaling pathways crucial for cancer cell proliferation and survival. nih.gov A key mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase. mdpi.commedchemexpress.com

Recent research has begun to unravel the specific molecular targets of isocorydine. One such target is the tumor suppressor gene, Programmed Cell Death 4 (PDCD4). nih.govnrfhh.com Studies have shown that PDCD4 expression is relatively low in drug-resistant cancer cell populations, and isocorydine treatment significantly elevates its expression, thereby promoting apoptosis. nih.govnrfhh.com

Another critical target identified is the Insulin-like Growth Factor 2 mRNA-binding protein 3 (IGF2BP3). gavinpublishers.com A derivative of isocorydine, d-ICD, has been found to inhibit the expression of IGF2BP3 in a time-dependent manner. gavinpublishers.com Overexpression of IGF2BP3 is linked to the enrichment of cancer stem cell populations and resistance to chemotherapy. gavinpublishers.com

Furthermore, isocorydine has been shown to modulate key signaling pathways involved in cancer progression. For instance, it can inhibit the ERK signaling pathway, which is often hyperactivated in cancers like hepatocellular carcinoma (HCC). nih.gov By suppressing ERK signaling, isocorydine can hinder doxorubicin-induced epithelial-mesenchymal transition (EMT), a process that contributes to chemoresistance. nih.gov Additionally, isocorydine has been found to inhibit the STAT3 pathway, which is implicated in tumor migration and invasion. researchgate.netopenaccessjournals.com The compound has also been observed to downregulate the expression of ITGA1, a protein involved in cell migration and invasion. nih.gov In oral squamous cell carcinoma, isocorydine disrupts the energy metabolism and filamentous actin structures of cancer cells. solvobiotech.com

Investigation of Combination Therapies and Synergistic Effects (e.g., with Doxorubicin)

A significant area of research with promising clinical implications is the use of isocorydine and its derivatives in combination with conventional chemotherapeutic agents. This approach aims to enhance the efficacy of existing treatments, overcome drug resistance, and potentially reduce the required doses of cytotoxic drugs, thereby minimizing side effects.

The combination of isocorydine with doxorubicin (B1662922), a widely used anticancer drug, has shown remarkable synergistic effects, particularly in the treatment of hepatocellular carcinoma (HCC). nih.govrsc.org Isocorydine enhances the cytotoxicity of doxorubicin and can inhibit the doxorubicin-induced epithelial-mesenchymal transition (EMT), a key mechanism of acquired chemoresistance. nih.gov Microarray data have revealed that this synergistic effect is mediated, at least in part, by the downregulation of the ERK signaling pathway. nih.govplos.org In vivo studies using xenograft models have confirmed the enhanced efficacy of the doxorubicin and isocorydine combination. nih.govscholaris.ca

Similarly, isocorydine has demonstrated synergistic activity with gemcitabine (B846) in pancreatic cancer cells. researchgate.net It was found to inhibit the gemcitabine-induced upregulation of STAT3 and EMT, processes that contribute to drug resistance. researchgate.netopenaccessjournals.com By reversing these effects, isocorydine enhances the sensitivity of pancreatic cancer cells to gemcitabine. researchgate.netsci-hub.se Furthermore, isocorydine treatment has been shown to sensitize cancer cells to other conventional chemotherapeutics like cisplatin. solvobiotech.comsci-hub.se

The derivative 8-amino-isocorydine (d-ICD) has also shown promise in combination therapies. It renders HCC cells more sensitive to sorafenib, a targeted therapy for liver cancer. gavinpublishers.com These findings strongly suggest that isocorydine and its derivatives could be valuable adjuncts in cancer chemotherapy, with the potential to improve treatment outcomes for various malignancies. rsc.orgnih.gov

Advanced Strategies for Targeting Drug-Resistant Cancer Subpopulations

A major challenge in cancer therapy is the existence of drug-resistant subpopulations of cells within a tumor, such as cancer stem cells (CSCs) and side population (SP) cells. mdpi.com These cells are often responsible for tumor recurrence and metastasis. Isocorydine and its derivatives have shown a remarkable ability to specifically target these resilient cell populations.

Isocorydine has been demonstrated to decrease the percentage of SP cells in hepatocellular carcinoma (HCC) cell lines by preferentially inducing apoptosis in this subpopulation. nih.govnrfhh.com This effect is linked to the upregulation of the tumor suppressor gene PDCD4. nih.gov The ability of isocorydine to target SP cells is significant, as these cells are known to overexpress ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump chemotherapeutic drugs out of the cell, leading to multidrug resistance. researchgate.net

Furthermore, isocorydine and its derivatives have been shown to target CSCs, which are characterized by markers like CD133 and EpCAM. mdpi.com Isocorydine can significantly reduce the percentage of CD133+ and EpCAM-expressing cells and suppress their ability to form tumors. mdpi.com The derivative d-ICD has been found to inhibit the growth of the CD133+ subpopulation in HCC and sensitize these cells to sorafenib. mdpi.com This targeting of CSCs is associated with the downregulation of IGF2BP3, a protein that promotes cancer stemness and chemoresistance. mdpi.com Overexpression of IGF2BP3 leads to the upregulation of drug resistance-related genes, including ABCB1 and ABCG2. mdpi.com By inhibiting IGF2BP3, d-ICD can effectively combat this mechanism of drug resistance. mdpi.com These findings highlight the potential of isocorydine-based compounds to eradicate the root of chemoresistance by targeting the very cells that drive it. google.comnih.gov

Exploration of Broader Pharmacological Spectrum and Therapeutic Potential

Beyond its well-documented anticancer properties, isocorydine exhibits a range of other pharmacological activities, suggesting a broader therapeutic potential. nih.govnih.gov

Anti-inflammatory Effects: Isocorydine has demonstrated significant anti-inflammatory properties. nih.gov It has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), induced by lipopolysaccharide (LPS). nih.govnih.govuniroma1.it This anti-inflammatory effect is mediated through the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govuniroma1.it Specifically, isocorydine can inhibit the phosphorylation of p65 and its translocation into the nucleus, a key step in the activation of the NF-κB pathway. nih.govnih.govmdpi.com These findings suggest that isocorydine could be a potential therapeutic agent for various inflammatory diseases. nih.govnih.govmdpi.com

Neuroprotective Effects: Preliminary studies have indicated that isocorydine may possess neuroprotective properties. nih.govresearchgate.net As an alkaloid, it has the potential to interact with cellular pathways that influence neuronal survival and function. mdpi.com Further research is needed to fully elucidate these effects and their underlying mechanisms, but the initial findings open up possibilities for its use in the context of neurodegenerative diseases. nih.govfrontiersin.org

The diverse pharmacological profile of isocorydine, encompassing anticancer, anti-inflammatory, and potentially neuroprotective activities, makes it a valuable compound for further investigation and development for a variety of therapeutic applications. nih.govnih.gov

Development of Advanced Drug Delivery Systems for Enhanced Pharmacokinetics

A significant hurdle in the clinical application of many natural compounds, including isocorydine, is their suboptimal pharmacokinetic properties, such as poor solubility and limited bioavailability. mdpi.com To overcome these challenges, the development of advanced drug delivery systems is a crucial area of future research. Nanoformulations, such as nanoparticles and liposomes, offer promising strategies to enhance the delivery and efficacy of isocorydine and its derivatives. gavinpublishers.commdpi.com

By encapsulating isocorydine within these nanocarriers, it is possible to improve its solubility, protect it from degradation in the body, and achieve controlled and targeted release. mdpi.comnih.gov For instance, liposomes, which are lipid-based vesicles, can be engineered to specifically target tumor tissues, thereby increasing the local concentration of the drug while minimizing systemic toxicity. solvobiotech.commdpi.commdpi.com This targeted delivery can be achieved by modifying the surface of the liposomes with molecules that recognize receptors overexpressed on cancer cells. solvobiotech.commdpi.com

Similarly, polymeric nanoparticles can be designed to encapsulate isocorydine, offering high drug loading capacity and controlled release profiles. mdpi.com These nanoformulations can alter the biodistribution of the drug, leading to improved therapeutic outcomes. gavinpublishers.com While research into specific nanoformulations for isocorydine is still in its early stages, the successful application of these technologies to other chemotherapeutic agents, such as doxorubicin in the form of Doxil®, provides a strong rationale for pursuing this approach. nih.gov Future studies should focus on developing and optimizing isocorydine-loaded nanoparticles and liposomes and evaluating their pharmacokinetic profiles and therapeutic efficacy in preclinical models.

Integration of Omics Approaches (e.g., Proteomics, Transcriptomics) for Holistic Understanding

To gain a comprehensive and unbiased understanding of the complex biological effects of isocorydine hydrochloride, the integration of "omics" technologies is indispensable. nih.govmdpi.com Approaches such as proteomics and transcriptomics allow for the large-scale analysis of proteins and gene expression, respectively, providing a global view of the cellular response to drug treatment. nih.gov

Microarray analyses have already been instrumental in identifying key signaling pathways modulated by isocorydine, such as the ERK and STAT3 pathways. nih.govopenaccessjournals.com Building on this, proteomics can be employed to identify the specific proteins that are differentially expressed or modified following isocorydine treatment. nih.gov This can help in the discovery of novel drug targets and biomarkers of drug response. For example, a comparative proteomics analysis of cancer cells treated with isocorydine could reveal previously unknown proteins involved in its mechanism of action.

Transcriptomics, through techniques like RNA sequencing, can provide a detailed picture of the changes in gene expression induced by isocorydine. This can help to elucidate the regulatory networks that are perturbed by the compound and identify key transcription factors and non-coding RNAs that play a role in its effects. An integrated analysis of metabolomic and transcriptomic data has already proven useful in understanding the biosynthesis of related alkaloids.

By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic model of isocorydine's mechanism of action. medchemexpress.com This multi-omics approach will not only deepen our fundamental understanding of this promising compound but also facilitate the development of more effective and personalized therapeutic strategies. nih.govnrfhh.com

Ethnobotanical Relevance and Integration with Traditional Medicine Research

Isocorydine, an aporphine (B1220529) alkaloid, is a significant phytochemical found in various plant species that have long been utilized in traditional medicine systems across the globe. researchgate.net Its presence in these traditionally used plants has prompted modern scientific inquiry to validate and understand the pharmacological basis of their ethnobotanical applications. This integration of traditional knowledge with contemporary research is crucial for the discovery and development of new therapeutic agents.

The compound is widely present in plants such as those from the Dicranostigma, Corydalis, and Dicentra genera. researchgate.netndnr.comcore.ac.uk For instance, Isocorydine is isolated from Dicranostigma leptopodum (Maxim.) Fedde (DLF). medchemexpress.commedchemexpress.com This plant is primarily distributed in the northwest of China. researchgate.netcore.ac.uk

Plants belonging to the Corydalis genus, which contain isocorydine, have a rich history in Traditional Chinese Medicine (TCM). wikipedia.org Corydalis yanhusuo, for example, is a well-known therapeutic agent in TCM, where its tuber is used to invigorate the blood, move "qi" (energy), and alleviate various types of pain, including menstrual and abdominal cramping. wikipedia.orgglobinmed.com The traditional view in TCM is that pain arises from blocked or stagnant blood or chi, and Corydalis is believed to restore this flow by relaxing tension. theforagerspath.com Similarly, Corydalis saxicola Bunting, known as "Yan-huang-lian" in Chinese folk medicine, is traditionally used for conditions such as acute conjunctivitis, abdominal pain, hepatitis, and liver cancer. frontiersin.orgnih.gov

The genus Dicentra, commonly known as bleeding heart, also has a history of use in traditional medicine. ndnr.com In traditional Asian medicine, Dicentra spectabilis has been used for removing blood stasis and expelling pathogenic wind. ndnr.com Certain Native American tribes have used Dicentra formosa (Pacific bleeding heart) as a remedy for pain, including toothaches, and as a wash to promote hair growth. wildflower.orgplantspecialists.com The Eclectic medical movement of the 19th and early 20th centuries also recognized Dicentra species for their medicinal properties, using them as alteratives, diuretics, and tonics. ndnr.com

Modern research has begun to explore the pharmacological activities of isocorydine, lending scientific support to some of the traditional uses of the plants in which it is found. Studies have demonstrated that isocorydine possesses anti-inflammatory, analgesic, and anticancer properties. core.ac.ukgavinpublishers.commdpi.com For example, research has shown that isocorydine can inhibit the proliferation of various cancer cell lines, including liver cancer. researchgate.netgavinpublishers.com This aligns with the traditional use of Corydalis saxicola in treating liver cancer. frontiersin.orgnih.gov

Furthermore, the anti-inflammatory effects of isocorydine are being investigated, with studies indicating its ability to modulate inflammatory pathways. nih.govresearchgate.net This provides a potential mechanism for the traditional use of these plants in treating inflammatory conditions. The analgesic activity of isocorydine also supports the historical application of Corydalis and Dicentra species for pain relief. globinmed.comtheforagerspath.comwildflower.org

In 2003, this compound received commercial authorization from the China State Food and Drug Administration (SFDA) and is listed as a prescription and medicare drug for treating various types of endogenous pain. core.ac.uk The ongoing research into isocorydine and its derivatives, spurred by its ethnobotanical history, highlights the value of integrating traditional medicine with modern pharmacology to discover and develop new therapeutic compounds.

Q & A

Q. What are the recommended methods for characterizing the purity of Isocorydine hydrochloride in academic research?

High-performance liquid chromatography (HPLC) with UV detection is the primary method for purity assessment, using reference standards (≥95% purity) for calibration . Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) should supplement HPLC to confirm structural identity and rule out impurities . For biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended due to its sensitivity in quantifying trace amounts .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye exposure. Use fume hoods for weighing and dissolution steps to avoid inhalation. Store the compound in a desiccated environment at 2–8°C to prevent degradation . Dispose of waste via approved chemical disposal facilities, adhering to institutional guidelines for carcinogenic substances .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

LC-MS/MS is optimal for pharmacokinetic studies, offering high specificity and low detection limits. For in vitro assays, UV-Vis spectrophotometry at λmax 280 nm can quantify dissolved Isocorydine, validated against reference standards . Ensure calibration curves cover the expected concentration range, with triplicate measurements to confirm reproducibility .

Q. How should researchers validate the identity of this compound in synthetic preparations?

Compare synthesized batches to authenticated reference materials using a combination of HPLC retention times, NMR (e.g., <sup>1</sup>H/<sup>13</sup>C spectra), and high-resolution MS. Cross-validate with melting point analysis and optical rotation measurements if chirality is relevant .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store lyophilized powder in amber vials at –20°C for long-term stability. For working solutions, use sterile, deionized water or dimethyl sulfoxide (DMSO), aliquot to avoid freeze-thaw cycles, and store at 4°C for up to one week .

Advanced Research Questions

Q. How can researchers design experiments to investigate the kinase inhibitory activity of this compound?

Use kinase profiling assays (e.g., radiometric or fluorescence-based) to screen against a panel of eukaryotic protein kinases. Include positive controls (e.g., staurosporine) and measure IC50 values in dose-response experiments (e.g., 0.1–100 µM). Confirm specificity via competitive binding assays and structural modeling .

Q. What strategies are effective for resolving contradictory data regarding Isocorydine’s effects on cell cycle regulators in different cancer models?

Replicate experiments across multiple cell lines (e.g., SMMC-7721, Huh7) to assess model-dependent variability . Perform time-course analyses to distinguish transient vs. sustained effects on cyclin B1, p-CDK1, and Cdc25C. Use siRNA knockdown to validate target specificity .

Q. What in vivo and in vitro models are most appropriate for studying the antitumor efficacy of this compound?

For in vitro studies, use hepatocellular carcinoma (HCC) cell lines (e.g., PLC/PRF/5) to assess proliferation (MTT assay) and apoptosis (Annexin V/PI staining) . In vivo, employ xenograft models in immunodeficient mice, monitoring tumor volume and metastatic potential. Include pharmacokinetic analysis to correlate plasma concentrations with efficacy .

Q. How can the specificity of this compound’s interaction with eukaryotic protein kinases be confirmed?

Perform kinase selectivity profiling using panels of 50–100 kinases. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd). Compare results to known kinase inhibitors to identify off-target effects .

Q. What methodologies are recommended for assessing the apoptotic pathways activated by this compound in cancer cells?

Combine flow cytometry (Annexin V/PI staining) with Western blotting for cleaved caspases-3/9 and PARP. Use mitochondrial membrane potential dyes (e.g., JC-1) to evaluate intrinsic apoptosis. Validate with caspase inhibitors (e.g., Z-VAD-FMK) to confirm pathway dependence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.